molecular formula C22H29N3O5S2 B2669423 N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-84-8

N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2669423
CAS RN: 898368-84-8
M. Wt: 479.61
InChI Key: ZKYXCZUWFOOXPP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenethyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl group. These groups are connected by an oxalamide moiety. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the thiophene ring would add complexity to the structure. The oxalamide moiety would likely form hydrogen bonds with other molecules, potentially influencing the compound’s behavior in solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Understanding Receptor Mechanisms

Research into compounds with structural similarities to "N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" has contributed to our understanding of receptor mechanisms, particularly in the context of neurotransmission and receptor antagonism. For instance, studies on WAY-100635 and GR127935 have shed light on the effects of these compounds on serotonin-containing neurons, providing insights into the complex interactions between different receptor subtypes and neurotransmitters (R. Craven, D. Grahame-Smith, N. Newberry, 1994).

Exploring Synthetic Methodologies

The synthesis of related compounds involves intricate chemical reactions that highlight the diverse applications of synthetic organic chemistry. Studies have explored various synthetic routes and methodologies for producing compounds with potential therapeutic applications. For example, research on the synthesis of thiazoles and their derivatives has demonstrated antimicrobial activities, showcasing the role of synthetic chemistry in developing new antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-30-19-9-7-17(8-10-19)11-13-23-21(26)22(27)24-14-12-18-5-2-3-15-25(18)32(28,29)20-6-4-16-31-20/h4,6-10,16,18H,2-3,5,11-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXCZUWFOOXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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